molecular formula C11H19NO2 B13269228 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol

4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B13269228
M. Wt: 197.27 g/mol
InChI Key: MUZQQLYKHKWAGM-UHFFFAOYSA-N
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Description

4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of a furan ring, an amino group, and a butanol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 5-methylfuran-2-carboxaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-one.

    Reduction: Formation of 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butane.

    Substitution: Formation of halogenated derivatives of the furan ring.

Scientific Research Applications

4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-one: An oxidized derivative.

    4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butane: A reduced derivative.

    5-Methylfuran-2-carboxaldehyde: A precursor in the synthesis.

Uniqueness

4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and amino alcohol structure make it a versatile compound for various research applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-[1-(5-methylfuran-2-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C11H19NO2/c1-8(13)6-7-12-10(3)11-5-4-9(2)14-11/h4-5,8,10,12-13H,6-7H2,1-3H3

InChI Key

MUZQQLYKHKWAGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NCCC(C)O

Origin of Product

United States

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